![molecular formula C8H7N3O3 B11904599 Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridazine ring, making it part of the pyrrolopyridazine family. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves cyclization reactions. One common method includes the iodolactonization of methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate . This reaction is carried out under specific conditions, often involving the use of iodine and potassium iodide in an aqueous solution, followed by cyclization with a base such as cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cyclization process to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Wirkmechanismus
The exact mechanism of action for methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit specific kinases or interfere with DNA replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyrrolopyrimidine Derivatives: These compounds share structural similarities and are explored for their potential therapeutic applications.
Uniqueness
Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7N3O3 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
methyl 7-oxo-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylate |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-3-9-11-7(12)6(4)10-5/h2-3,10H,1H3,(H,11,12) |
InChI-Schlüssel |
ASELWRBQMIIWAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(N1)C(=O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


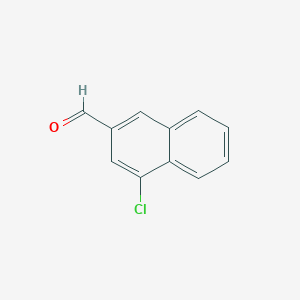
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)






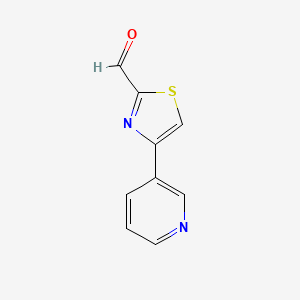

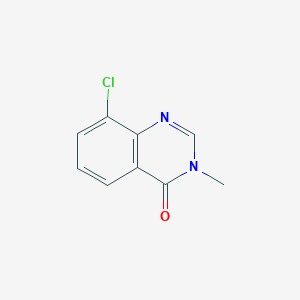
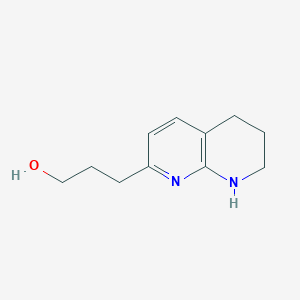
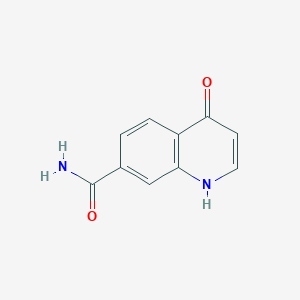
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
